(8-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
Beschreibung
Eigenschaften
IUPAC Name |
(8-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClNO/c1-2-3-6-15-26-16-20(18-11-4-5-14-22(18)26)24(27)19-12-7-9-17-10-8-13-21(25)23(17)19/h4-5,7-14,16H,2-3,6,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLCJWHUCAXUOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017322 | |
| Record name | JWH-398 8-Chloronaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1366067-88-0 | |
| Record name | JWH-398 8-Chloronaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Temperature and Stoichiometry
Elevated temperatures (80–100°C) enhance reaction kinetics but risk decomposition. A balance is achieved by maintaining 80°C with a 1:1.2 indole-to-acyl chloride ratio, maximizing yield while minimizing side reactions.
Catalytic Systems
Alternative catalysts like or were tested but showed inferior performance:
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| 65 | 95 | |
| 45 | 88 | |
| 38 | 82 |
Data adapted from JWH-018 synthesis.
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography using (98:2 to 95:5 v/v) gradients. Fractions are analyzed by thin-layer chromatography (TLC; in ).
Spectroscopic Confirmation
-
(400 MHz, ) :
-
High-Resolution MS :
Industrial-Scale Production Considerations
Scaling up synthesis requires:
Analyse Chemischer Reaktionen
Types of Reactions
(8-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the chlorine atom, using nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy derivatives.
Wissenschaftliche Forschungsanwendungen
(8-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone has been extensively studied for its applications in various fields:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids.
Biology: Studied for its effects on cannabinoid receptors and its potential as a tool for understanding receptor-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including pain management and anti-inflammatory properties.
Industry: Utilized in the development of new synthetic cannabinoids for research and forensic applications.
Wirkmechanismus
(8-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone exerts its effects by acting as an agonist at the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes. Upon binding to these receptors, the compound activates intracellular signaling pathways, leading to the modulation of neurotransmitter release and other cellular responses .
Vergleich Mit ähnlichen Verbindungen
Structural Modifications and Receptor Affinity
The pharmacological profile of SCRAs is highly sensitive to substituents on the naphthalene ring and indole moiety. Below is a comparative analysis of key analogs:
Key Observations:
- Halogenation Effects: Larger halogens (e.g., iodine in I-JWH-122) increase metabolic stability due to steric hindrance of oxidative enzymes . The 8-chloro substitution in the target compound may offer intermediate stability compared to non-halogenated analogs.
- Substituent Position : 4-Methyl (JWH-122) and 4-ethyl (JWH-210) groups enhance CB1 affinity by increasing lipophilicity and van der Waals interactions . The 8-chloro substituent may alter binding kinetics due to its position on the naphthalene ring.
Metabolic Pathways
- JWH-018 : Primarily metabolized via hydroxylation of the pentyl chain and naphthalene ring, forming glucuronide conjugates .
- JWH-122 : 4-Methyl group reduces oxidative metabolism, leading to longer half-life .
- Target Compound : The 8-chloro group may redirect metabolic oxidation to alternative sites (e.g., indole ring), producing unique metabolites detectable via HPLC/MS/MS .
Toxicity and Regulatory Implications
- Neurotoxicity : SCRAs like JWH-018 and AM-2201 are associated with seizures, tachycardia, and psychosis . The 8-chloro analog’s electronegative substituent could exacerbate neurotoxicity through prolonged receptor activation.
- Legal Status : Most JWH analogs are Schedule I substances under global regulations. The 8-chloro derivative is likely subject to analog laws, similar to JWH-398 .
Biologische Aktivität
(8-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone, also known by its CAS number 1366067-88-0, is a synthetic cannabinoid that has garnered attention in pharmacological research due to its potential interactions with the endocannabinoid system. This compound is structurally related to other synthetic cannabinoids, particularly JWH-018, and is characterized by its complex molecular structure, which includes a chlorinated naphthalene ring and an indole moiety.
| Property | Value |
|---|---|
| Molecular Formula | C24H22ClNO |
| Molecular Weight | 375.89 g/mol |
| IUPAC Name | (8-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |
| SMILES | CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=CC(=C4)Cl |
(8-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone acts primarily as a selective agonist for the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes including pain modulation, appetite regulation, and mood stabilization. Research indicates that this compound may exhibit a higher binding affinity for CB1 receptors compared to natural cannabinoids like THC, leading to enhanced psychoactive effects.
Pharmacological Effects
Studies have demonstrated several pharmacological effects associated with (8-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone:
- Analgesic Effects : It has been shown to reduce pain responses in animal models, suggesting potential applications in pain management.
- Sedative Properties : Behavioral assays indicate that this compound may induce sedation and hypothermia in rodents, which are indicative of central nervous system depressant activity.
Toxicological Profile
While the therapeutic potential is notable, the toxicological profile remains a concern. Reports indicate that synthetic cannabinoids can lead to severe adverse effects, including:
- Cardiovascular Issues : Increased heart rate and hypertension have been observed following administration.
- Psychotic Symptoms : Users have reported experiences of anxiety, paranoia, and hallucinations.
Study 1: Pharmacokinetics in Mice
A study investigated the pharmacokinetics of (8-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone in mice exposed to smoke from herbal products containing this compound. The results indicated:
- Blood concentrations ranged from 54–166 ng/mL.
- Brain concentrations were significantly higher at 316–708 ng/g.
These findings suggest rapid absorption and distribution within the central nervous system, correlating with observed behavioral changes such as hypothermia and catalepsy .
Study 2: Comparative Analysis with JWH-018
Comparative studies with JWH-018 revealed that (8-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone exhibited similar but distinct pharmacological profiles. While both compounds activate CB1 receptors effectively, variations in their molecular structures lead to differences in potency and side effect profiles. For instance, (8-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone was found to produce more pronounced sedative effects compared to JWH-018 .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
